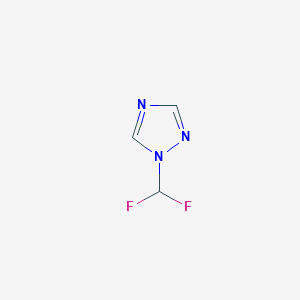

1-(Difluoromethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(difluoromethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N3/c4-3(5)8-2-6-1-7-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USILYQYHSFLAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622622 | |

| Record name | 1-(Difluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95759-01-6 | |

| Record name | 1-(Difluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Difluoromethyl 1h 1,2,4 Triazole and Its Congeners

Direct Difluoromethylation Strategies on Heterocyclic Systems

Direct C-H or N-H difluoromethylation of pre-formed heterocyclic cores represents an atom-economical and efficient approach for the synthesis of difluoromethylated compounds. nih.govresearchgate.net This strategy avoids the often-complex synthesis of difluoromethylated building blocks. Various methods, including radical-mediated, transition metal-catalyzed, metal-free, and photochemical approaches, have been successfully employed.

Radical-Mediated Difluoromethylation Protocols

Radical-mediated difluoromethylation has emerged as a powerful tool for the functionalization of heterocycles. rsc.orgresearchgate.net These methods typically involve the generation of the difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the heterocyclic ring.

A pioneering approach utilizes zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂, as a source of the •CF₂H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This method has been successfully applied to a range of heterocycles, demonstrating the feasibility of direct C-H difluoromethylation. nih.gov The general mechanism involves the oxidation of the sulfinate to generate a difluoromethylsulfonyl radical, which then releases SO₂ to form the desired •CF₂H radical.

More recent advancements have focused on developing alternative radical precursors and initiation methods. rsc.org Difluoromethyl heteroaryl-sulfones, for example, have been employed in photoredox-catalyzed processes to generate •CF₂H radicals under visible light irradiation. mdpi.com These reactions often exhibit broad functional group tolerance and proceed under mild conditions. rsc.org

Table 1: Examples of Radical-Mediated Difluoromethylation Reagents

| Reagent/System | Description |

| Zn(SO₂CF₂H)₂ / TBHP | A common and effective system for generating •CF₂H radicals for direct C-H difluoromethylation of heterocycles. nih.gov |

| Difluoromethyl heteroaryl-sulfones / Photocatalyst | Utilized in visible-light-mediated reactions to produce •CF₂H radicals for C-H functionalization. mdpi.com |

| HCF₂SO₂Na | Sodium difluoromethanesulfinate can serve as a precursor for the •CF₂H radical in electrochemical and photoredox reactions. rsc.orgacs.org |

Transition Metal-Catalyzed Difluoromethylation Approaches

Transition metal catalysis offers a versatile platform for the formation of C-CF₂H bonds. nih.govresearchgate.net These methods often involve the cross-coupling of a pre-functionalized heterocycle (e.g., with a halide or boronic acid) with a difluoromethyl source, or the direct C-H functionalization mediated by a metal catalyst.

Metal-Free Difluoromethylation Techniques

The development of metal-free synthetic methods is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications. nih.gov Several metal-free strategies for the synthesis of trifluoromethylated 1,2,4-triazoles have been reported, and the principles can be extended to their difluoromethylated counterparts. mdpi.comnih.govfrontiersin.org

One notable metal-free approach involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a C1 source like benzene-1,3,5-triyl triformate (TFBen). nih.govnih.govfrontiersin.org This strategy allows for the construction of the triazole ring and the introduction of the fluorinated group in a single, efficient step. While the examples provided focus on the trifluoromethyl group, the methodology holds promise for the synthesis of difluoromethylated analogs by using the corresponding difluoroacetimidoyl chlorides.

Organophotocatalytic and Electrochemical Difluoromethylation Methods

In recent years, organophotocatalysis and electrochemistry have emerged as powerful and sustainable tools for organic synthesis. nih.govnih.govresearchgate.netmdpi.com These methods often operate under mild conditions and can offer unique reactivity profiles compared to traditional thermal methods.

Visible-light-mediated organophotocatalysis has been successfully employed for the direct C-H difluoromethylation of a wide range of heterocycles. nih.govresearchgate.net In a typical system, an organic photosensitizer absorbs visible light and initiates a single-electron transfer (SET) process with a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (HCF₂SO₂Na). researchgate.net This generates the •CF₂H radical, which then engages in the C-H functionalization of the heterocycle. researchgate.net Oxygen is often used as a green and terminal oxidant in these reactions. nih.govresearchgate.net

Electrochemical methods provide an alternative approach for the generation of difluoromethyl radicals under oxidant- and catalyst-free conditions. rsc.org The anodic oxidation of HCF₂SO₂Na can efficiently produce •CF₂H radicals, which can then be used for the C-2 difluoromethylation of indole (B1671886) derivatives. rsc.org This technique is operationally simple and readily scalable. rsc.org The mechanism is believed to proceed via a radical pathway. rsc.orgorganic-chemistry.org

Table 2: Comparison of Photoredox and Electrochemical Difluoromethylation

| Feature | Organophotocatalytic Method | Electrochemical Method |

| Initiation | Visible light and a photocatalyst | Electric current |

| Reagents | Often uses HCF₂SO₂Na as the •CF₂H source and O₂ as the oxidant. researchgate.net | Can use HCF₂SO₂Na as the •CF₂H source. rsc.org |

| Conditions | Mild, room temperature. researchgate.net | Ambient temperature, catalyst- and oxidant-free. rsc.org |

| Advantages | Green, utilizes visible light, broad substrate scope. nih.govresearchgate.net | High efficiency, operational simplicity, scalability, avoids external oxidants. rsc.org |

Ring Formation Strategies Incorporating Difluoromethyl Moieties

An alternative to the direct functionalization of a pre-formed ring is the construction of the heterocyclic core from acyclic precursors that already contain the difluoromethyl group. nih.gov This approach can offer excellent control over regioselectivity.

[3+2] Cycloaddition Reactions (e.g., Nitrile Imines with Carbodiimides)

The [3+2] cycloaddition reaction is a powerful and convergent method for the synthesis of five-membered heterocycles, including 1,2,4-triazoles. mdpi.comresearchgate.netbohrium.comacs.org In the context of difluoromethylated triazoles, this typically involves the reaction of a difluoromethyl-containing 1,3-dipole with a suitable dipolarophile.

One prominent example is the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with various dipolarophiles. mdpi.com For the synthesis of 1,2,4-triazoles, carbodiimides can serve as effective partners in a 1,3-dipolar cycloaddition with nitrilimines. bohrium.com This strategy has been developed for the synthesis of di- and trifluoromethylated bis(1,2,4-triazoline)spiranes and 1,2,4-triazoles. bohrium.com

The general approach for the synthesis of 5-trifluoromethyl-1,2,4-triazoles via the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF₃CN) has been described, showcasing the utility of this method for constructing fluorinated triazoles with high regioselectivity. mdpi.com A similar strategy could be envisioned for the synthesis of 5-difluoromethyl-1,2,4-triazoles using difluoroacetonitrile.

An efficient method for synthesizing 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones involves the cyclization of hydrazinecarboxamides with tri- or difluoroacetic anhydride. nih.gov This process is proposed to occur through a tandem reaction of tri/difluoroacetylation, followed by nucleophilic addition and dehydration. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents a significant pathway for the formation of the 1,2,4-triazole (B32235) ring system from acyclic precursors. These methods typically involve the formation of key C-N and N-N bonds through an oxidation process, which facilitates the final ring closure. A variety of oxidants and catalytic systems have been developed to achieve this transformation efficiently.

One established method involves the oxidative cyclization of hydrazones using selenium dioxide (SeO₂), which has proven effective for constructing fused 1,2,4-triazole systems with moderate to good yields. frontiersin.orgnih.gov Another approach utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant, which can also function as a Lewis acid to activate the substrate for cyclization, particularly in the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov

Copper-catalyzed systems have gained prominence due to their efficiency and versatility. frontiersin.orgnih.gov These reactions often use molecular oxygen (O₂) or air as the terminal oxidant, aligning with green chemistry principles. frontiersin.orgnih.gov For instance, a copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade of addition, oxidation, and cyclization steps. frontiersin.orgnih.gov Similarly, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides offers a metal-free alternative, using a common solvent like dimethylformamide (DMF) as a carbon source for the methine unit in the final triazole product. isres.org

| Method | Precursors | Oxidant/Catalyst | Key Features |

| Selenium Dioxide Cyclization | Heterocyclic hydrazones | SeO₂ | Forms fused 1,2,4-triazoles in 79-98% yield. frontiersin.orgnih.gov |

| Ceric Ammonium Nitrate (CAN) Cyclization | Hydrazones/Aldehydes | CAN | CAN acts as both oxidant and Lewis acid; yields 61-97%. frontiersin.orgnih.gov |

| Copper-Catalyzed Oxidation | Amides and nitriles | Copper catalyst / O₂ | One-pot cascade reaction. frontiersin.orgnih.gov |

| Iodine-Mediated Cyclization | Trifluoroacetimidohydrazides | I₂ / DMF | Metal-free; DMF serves as a C1 synthon. isres.org |

Multicomponent Reaction Sequences for 1,2,4-Triazole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a highly efficient and atom-economical route to complex molecules like 1,2,4-triazoles. organic-chemistry.org These processes are valued for their ability to construct the triazole core in a one-pot fashion, minimizing intermediate isolation steps and reducing waste. isres.org

A notable example is the three-component reaction of isothiocyanates, amidines, and hydrazines, which proceeds without the need for external catalysts, oxidants, or metals to yield fully substituted 1H-1,2,4-triazol-3-amines. isres.org This [2+1+2] cyclization involves C–S and C–N bond cleavage and the formation of new C–N bonds under mild conditions. isres.org Another strategy involves a base-promoted, metal-free reaction between 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones to create hybrid molecules containing the 1,2,4-triazole scaffold. rsc.org

Electrochemical MCRs have also been developed, such as the reaction of aryl hydrazines, paraformaldehyde, ammonium acetate (B1210297), and an alcohol. organic-chemistry.org In this process, the alcohol serves as both solvent and reactant, and ammonium acetate is the nitrogen source, avoiding the need for strong oxidants or transition-metal catalysts. organic-chemistry.org Furthermore, the [3+2] cycloaddition of in situ generated nitrile ylides with aryldiazonium salts provides a regiospecific synthesis of 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.org These MCRs offer powerful tools for generating molecular diversity and could be adapted to produce difluoromethylated triazoles by incorporating a difluoromethyl-containing precursor.

Cyclization of Hydrazinecarboxamide and Related Precursors

The cyclization of hydrazinecarboxamides (also known as semicarbazides) and related structures is a direct and widely used method for constructing the 1,2,4-triazole ring, particularly for producing triazol-5-one derivatives. An efficient synthesis of 4-aryl-3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones is achieved through the cyclization of hydrazinecarboxamides with tri- or difluoroacetic anhydride. nih.gov This method is environmentally benign and proceeds through a tandem sequence of tri/difluoroacetylation, intramolecular nucleophilic addition, and subsequent dehydration to yield the final heterocyclic product in moderate-to-good yields. nih.gov

Related precursors such as acylthiocarbohydrazides, formed from the reaction of acylhydrazides with isothiocyanates, can undergo alkaline cyclization to afford 4-alkyl-5-substituted-1,2,4-triazole-3-thiones. nih.gov Similarly, reacting acid hydrazides with potassium thiocyanate (B1210189) produces hydrazinecarbothioamide intermediates, which can be cyclized in a basic medium to give 1H-1,2,4-triazole-5(4H)-thiones. nih.gov These thione derivatives can be further functionalized. The versatility of these hydrazine-based precursors makes them valuable building blocks for accessing a wide array of substituted 1,2,4-triazoles.

| Precursor | Reagent for Cyclization | Product Type | Reaction Mechanism |

| Hydrazinecarboxamides | Tri/difluoroacetic anhydride | 3-(Tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones | Tandem acetylation, nucleophilic addition, and elimination of water. nih.gov |

| Acylthiocarbohydrazides | Base (e.g., NaOH) | 4-Alkyl-5-substituted-1,2,4-triazole-3-thiones | Alkaline-mediated intramolecular cyclization. nih.gov |

| Hydrazinecarbothioamides | Base (e.g., NaOH) | 1H-1,2,4-triazole-5(4H)-thiones | Base-mediated intramolecular cyclization. nih.gov |

Advanced Reagents and Sources for Difluoromethylation

The introduction of the difluoromethyl (CF₂H) group onto a molecule is a critical step in the synthesis of 1-(difluoromethyl)-1H-1,2,4-triazole. This is typically achieved through difluoromethylation, and a number of advanced reagents have been developed for this purpose, operating through radical, nucleophilic, or electrophilic pathways.

A breakthrough in this area was the development of Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS or the Baran reagent). pharmtech.comnih.gov This air-stable, free-flowing white powder serves as an excellent source of the difluoromethyl radical (•CF₂H) under mild, open-flask conditions. nih.govresearchgate.net It is effective for the direct C-H difluoromethylation of various nitrogen-containing heteroarenes, demonstrating high chemoselectivity and scalability. nih.govresearchgate.net

For nucleophilic difluoromethylation, (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) is a key reagent, particularly for reactions with carbonyls and imines. pharmtech.com Another alternative for delivering a nucleophilic CF₂H group is difluoromethyl aryl sulfone. chinesechemsoc.org

| Reagent Name | Formula | Type | Key Characteristics |

| Zinc difluoromethanesulfinate (DFMS) | Zn(SO₂CF₂H)₂ | Radical | Air-stable, scalable, user-friendly reagent for direct C-H difluoromethylation of heteroarenes. pharmtech.comnih.govresearchgate.net |

| (Difluoromethyl)trimethylsilane | (CH₃)₃SiCF₂H | Nucleophilic | Used for difluoromethylation of carbonyls and imines. pharmtech.com |

| Difluoromethyl aryl sulfone | ArSO₂CF₂H | Nucleophilic | An alternative choice for nucleophilic difluoromethylation. chinesechemsoc.org |

Considerations for Scalable Synthesis and Green Chemistry Principles

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Green chemistry principles are increasingly guiding the development of synthetic routes for compounds like this compound.

Scalability is a key feature of modern reagents like DFMS, which allows for user-friendly, open-flask reactions, simplifying the process for larger-scale production. nih.govresearchgate.net The development of one-pot and multicomponent reactions is central to green synthesis, as these approaches reduce the number of synthetic steps, minimize the use of solvents for purification, and decrease waste generation. isres.org

A significant trend in green chemistry is the move away from hazardous reagents and harsh reaction conditions. rsc.org This includes the development of metal-free reactions, such as the iodine-mediated oxidative cyclization or base-promoted multicomponent syntheses, which avoid potentially toxic and costly metal catalysts. isres.orgrsc.org Furthermore, using air or oxygen as the oxidant in catalytic cycles presents a more environmentally benign alternative to stoichiometric chemical oxidants. frontiersin.orgnih.gov

Recent advancements also include the use of alternative energy sources to drive reactions more efficiently. Methodologies employing microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption. researchgate.netnih.gov Another innovative approach is electrochemistry, which enables reagent-free dehydrogenative C-N cross-coupling reactions under mild conditions, offering an atom- and step-economical process that is amenable to gram-scale synthesis. rsc.org These sustainable strategies are crucial for the efficient and responsible production of 1,2,4-triazole derivatives. rsc.org

Mechanistic Investigations of Reactions Involving 1 Difluoromethyl 1h 1,2,4 Triazole

Elucidation of Reaction Pathways in Difluoromethylation and Triazole Formation

The synthesis of difluoromethylated 1,2,4-triazoles often involves multi-step reaction pathways that can include cyclization, tandem reactions, and cycloadditions.

One efficient method for synthesizing 4-aryl-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride. The proposed mechanism for this transformation is a tandem reaction sequence. It begins with difluoroacetylation, followed by a nucleophilic addition, and concludes with the elimination of a water molecule to form the triazole ring. This method is noted for its simplicity and environmentally benign nature, providing the desired products in moderate to good yields. nih.gov

Another significant pathway is the [3 + 2]-cycloaddition reaction. This approach has been utilized for the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles, a class of compounds closely related to difluoromethylated analogs. In this method, nitrile imines, generated in situ from hydrazonyl chlorides, react with a trifluoroacetonitrile (B1584977) precursor. mdpi.com This pathway highlights the utility of cycloaddition strategies in constructing the triazole core with a fluorinated substituent at a specific position. mdpi.com

Furthermore, cascade reactions have been developed for the synthesis of 5-trifluoromethyl-1,2,4-triazoles. For instance, an FeCl3-mediated cascade annulation of trifluoroacetimidoyl chlorides and hydrazides proceeds through a base-promoted intermolecular C-N bond formation followed by an intramolecular dehydration sequence. researchgate.net These examples, while focused on the trifluoromethyl group, provide valuable mechanistic insights that are often applicable to the synthesis of their difluoromethyl counterparts.

The table below summarizes various reaction pathways investigated for the formation of fluorinated 1,2,4-triazoles.

| Reaction Type | Reactants | Key Mechanistic Steps | Product | Reference |

| Cyclization/Tandem Reaction | Hydrazinecarboxamides, Difluoroacetic anhydride | Difluoroacetylation, Nucleophilic addition, Water elimination | 4-aryl-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones | nih.gov |

| [3 + 2]-Cycloaddition | Nitrile imines (from hydrazonyl chlorides), Trifluoroacetonitrile precursor | In situ generation of nitrile imine, Cycloaddition | 5-trifluoromethyl-1,2,4-triazoles | mdpi.com |

| Cascade Annulation | Trifluoroacetimidoyl chlorides, Hydrazides | Base-promoted intermolecular C-N bond formation, FeCl3-mediated intramolecular dehydration | 5-trifluoromethyl-1,2,4-triazoles | researchgate.net |

Identification and Characterization of Key Intermediates

The identification of intermediates is fundamental to understanding the stepwise progression of a reaction. In the synthesis of complex molecules containing the 1-(difluoromethyl)-1H-1,2,4-triazole moiety, several key intermediates have been isolated and characterized.

For instance, in a serendipitous one-pot cascade reaction involving 3-mercapto nih.govresearchgate.netrsc.orgtriazoles and trifluoromethyl-β-diketones, an open-chain intermediate is proposed. The reaction is initiated by the nucleophilic displacement of a bromine atom by the sulfur of the mercaptotriazole, leading to this key intermediate. nih.gov Subsequent steps then lead to the final N,S-difunctionalized triazole product. nih.gov

The synthesis of azole antifungal drugs often involves crucial oxirane intermediates. For example, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is a key intermediate that has been successfully synthesized and characterized, including through X-ray crystallography. researchgate.net The formation of this oxirane is a critical step that enables the subsequent construction of more complex antifungal agents. researchgate.net

In the synthesis of 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thiones, trifluoromethylated arylacetimidohydrazides serve as important precursors. These intermediates undergo sequential nucleophilic addition and intramolecular ring-closing reactions with carbon disulfide to yield the final thione products. researchgate.net

The characterization of these intermediates is often achieved through spectroscopic methods such as NMR and mass spectrometry, and in some cases, X-ray crystallography, which provides definitive structural evidence. nih.govresearchgate.net

| Reaction | Identified Intermediate | Role in Mechanism | Characterization Methods | Reference |

| N,S-difunctionalization of triazoles | Open-chain thioether | Product of initial nucleophilic displacement | Mechanistic proposal | nih.gov |

| Synthesis of azole antifungals | 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole | Key building block for further elaboration | X-ray crystallography, NMR | researchgate.net |

| Synthesis of triazole-thiones | Trifluoromethylated arylacetimidohydrazides | Precursor for cyclization | Not specified | researchgate.net |

Mechanistic Insights into Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and plays a vital role in the synthesis and modification of this compound and its derivatives.

In the synthesis of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, the reaction commences with a nucleophilic displacement. The sulfur atom of 3-mercapto nih.govresearchgate.netrsc.orgtriazole acts as the nucleophile, attacking an electrophilic bromine atom in a brominated diketone intermediate. nih.gov This initial step is crucial for the subsequent cascade that leads to both N-acylation and S-alkylation of the triazole ring. nih.gov

The synthesis of various 1,2,4-triazole (B32235) derivatives often relies on the N-alkylation of the triazole ring. A common and straightforward method involves the nucleophilic attack of the sodium salt of 1,2,4-triazole on an appropriate halide. nih.gov This SN2 reaction is a fundamental step in building the core structure of many biologically active triazole compounds. nih.gov

Mechanistic studies on nucleophilic aromatic substitution (SNAr) reactions involving azole nucleophiles, such as indole (B1671886), have revealed a mechanistic continuum. nih.gov Depending on the substrate, these reactions can proceed through stepwise, concerted, or borderline mechanisms and are often subject to general base catalysis. nih.gov While this research does not directly involve this compound, the principles are highly relevant to understanding how the triazole nitrogen might act as a nucleophile in SNAr reactions.

| Reaction Type | Nucleophile | Electrophile | Mechanistic Detail | Reference |

| N,S-difunctionalization | 3-mercapto nih.govresearchgate.netrsc.orgtriazole (sulfur atom) | 2-bromo-4,4,4-trifluoro-3,3-dihydroxybutan-1-one | Nucleophilic displacement of bromine | nih.gov |

| N-alkylation | Sodium salt of 1,2,4-triazole | Alkyl halides | SN2 reaction | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Azole (e.g., indole) | Aryl fluorides | Can be stepwise, concerted, or borderline; general base catalysis observed | nih.gov |

Radical Mechanism Studies in Difluoromethylation Processes

The introduction of a difluoromethyl (CF2H) group onto heterocyclic scaffolds frequently proceeds through radical-based mechanisms. These reactions are valued for their mild conditions and broad functional group tolerance. researchgate.net

The generation of the difluoromethyl radical (•CF2H) is a key initiating step. Various precursors have been developed for this purpose, including zinc difluoromethanesulfinate (CF2HSO2Na). researchgate.netmdpi.com Photocatalysis is a common method to initiate the formation of the •CF2H radical from these precursors. mdpi.com

Once generated, the •CF2H radical can participate in addition/cyclization cascade processes. researchgate.net For example, in the synthesis of difluoromethylated dihydroisoquinolones, the •CF2H radical adds to an N-allylbenzamide, initiating a cyclization to form the final product. researchgate.net

To confirm the involvement of radical species, radical scavenger experiments are often conducted. The addition of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to the reaction mixture can inhibit product formation, providing strong evidence for a radical pathway. mdpi.com The formation of radical coupling products in the presence of radical probes like 1,1-diphenylethene further supports the radical mechanism. mdpi.com

A proposed general mechanism for photocatalytic difluoromethylation involves the excitation of a photocatalyst, which then facilitates the formation of the •CF2H radical. This radical adds to the substrate (e.g., an alkene or aromatic ring), creating a new radical intermediate that undergoes further reactions, such as cyclization or hydrogen atom abstraction, to yield the final product. mdpi.combeilstein-journals.org

| Reaction | Radical Source | Initiation Method | Evidence for Radical Mechanism | Reference |

| Difluoromethylation of quinoxalin-2(1H)-ones | NaSO2CF2H | Photocatalysis | Inhibition by radical scavengers (BHT, TEMPO, 1,1-diphenylethylene) | mdpi.com |

| Difluoromethylation of coumarins | NaSO2CF2H | Photocatalysis (Eosin Y, blue LED) | Inhibition by TEMPO | mdpi.com |

| Difluoromethylation/cyclization of N-allylbenzamides | Difluoromethyl phenoxathiinium salt (CF2H-PXT+) | Photoinduced (photocatalyst- and oxidant-free) | Mechanistic proposal based on radical cascade | researchgate.net |

| Hydrodifluoromethylation of unactivated alkenes | CF2HCOOH | (Diacetoxyiodo)benzene (PIDA) and light | Mechanistic proposal based on prior work | beilstein-journals.org |

Enzyme-Catalyzed Reaction Mechanisms and Analogous Chemical Transformations

While specific enzyme-catalyzed reactions involving this compound are not extensively detailed in the provided context, mechanistic studies of analogous compounds, such as difluoromethyl-1,3,4-oxadiazoles (DFMOs) as inhibitors of histone deacetylase 6 (HDAC6), offer significant insights. mdpi.comnih.gov These studies reveal that DFMOs can act as mechanism-based inhibitors. nih.gov

The inhibition mechanism involves the HDAC6-catalyzed hydrolysis of the oxadiazole ring. This is initiated by the nucleophilic attack of a zinc-bound water molecule on the sp2 carbon adjacent to the difluoromethyl group. mdpi.comnih.gov This attack leads to the opening of the oxadiazole ring, generating a difluoroacetylhydrazide (DFAcH) intermediate in situ. mdpi.com This intermediate can then be further hydrolyzed. The tight binding of these intermediates to the enzyme's active site results in potent and, in some cases, essentially irreversible inhibition. nih.gov

This enzyme-catalyzed ring-opening hydrolysis provides a biological analogy to chemical transformations. The initial step, a nucleophilic attack on a carbon atom of the heterocyclic ring, is a fundamental process in organic chemistry. For example, the reaction of 1,2,4-triazole-3(5)-thiol with electrophiles like N-arylmaleimides or α-bromo-γ-butyrolactone involves nucleophilic attack by the thiol group, leading to thiol-ene "click" reactions or SN reactions, respectively, rather than the expected [2+3]-cyclocondensation. mdpi.com

Furthermore, the fungicidal action of many 1,2,4-triazole derivatives is based on the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is dependent on cytochrome P450. nih.gov The triazole's nitrogen atom coordinates to the heme iron atom in the enzyme's active site, disrupting its catalytic function in ergosterol (B1671047) biosynthesis. nih.govnih.gov Molecular docking studies help to elucidate the possible binding modes of these triazole derivatives with CYP51, providing a mechanistic hypothesis for their biological activity. nih.gov

| System | Molecule Class | Mechanism | Key Intermediate/State | Reference |

| Enzyme Inhibition (HDAC6) | Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | Enzyme-catalyzed hydrolysis and ring-opening | Difluoroacetylhydrazide (DFAcH) | mdpi.comnih.gov |

| Chemical Transformation | 1,2,4-triazole-3(5)-thiol + N-arylmaleimides | Thiol-ene "click" reaction | Not specified | mdpi.com |

| Chemical Transformation | 1,2,4-triazole-3(5)-thiol + α-bromo-γ-butyrolactone | Nucleophilic substitution (SN) | Not specified | mdpi.com |

| Enzyme Inhibition (CYP51) | 1,2,4-triazole derivatives | Coordination of triazole nitrogen to heme iron | Enzyme-inhibitor complex | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 1 Difluoromethyl 1h 1,2,4 Triazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(Difluoromethyl)-1H-1,2,4-triazole. By analyzing the magnetic properties of atomic nuclei, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), a detailed portrait of the compound's connectivity and electronic environment can be assembled.

The ¹H NMR spectrum of this compound provides key information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show two distinct signals corresponding to the protons on the triazole ring and a single proton of the difluoromethyl group.

The two protons on the 1,2,4-triazole (B32235) ring (H-3 and H-5) are chemically distinct and typically appear as singlets in the aromatic region of the spectrum, generally between δ 8.0 and 9.0 ppm. The difluoromethyl proton (-CHF₂) presents a characteristic signal that is split into a triplet by the two adjacent fluorine atoms. This triplet is typically observed further upfield, with a large coupling constant (JHF) on the order of 55-60 Hz, a hallmark of geminal H-F coupling.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Triazole) | ~8.5 | Singlet (s) | N/A |

| H-5 (Triazole) | ~8.2 | Singlet (s) | N/A |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. For this compound, three signals are anticipated. The two carbon atoms of the triazole ring (C-3 and C-5) are expected to resonate in the δ 140-155 ppm range. The carbon of the difluoromethyl group (-CHF₂) exhibits a distinctive signal, appearing as a triplet due to coupling with the two attached fluorine atoms (¹JCF). This coupling is typically very large, often exceeding 250 Hz, and the signal appears in the δ 115-125 ppm region. urfu.ru

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-3 (Triazole) | ~152 | Singlet (s) | N/A |

| C-5 (Triazole) | ~145 | Singlet (s) | N/A |

Note: Data is inferred from analysis of similar triazole structures and difluoromethylated compounds. urfu.ru

¹⁹F NMR is particularly crucial for characterizing fluorinated compounds. In the case of this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent. Their interaction with the geminal proton results in a characteristic doublet in the ¹⁹F NMR spectrum. This signal typically appears in the range of δ -90 to -100 ppm (relative to a CFCl₃ standard). The observed coupling constant, ²JFH, corresponds to the ²JHF value seen in the ¹H NMR spectrum, confirming the H-C-F connectivity.

Table 3: Expected ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₃H₃F₂N₃), the theoretical exact mass can be calculated. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed. HRMS analysis is expected to yield an m/z value that matches the calculated mass to within a few parts per million (ppm), unequivocally confirming the molecular formula. rsc.orgnih.gov

Table 4: Calculated HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

|---|---|---|

| C₃H₃F₂N₃ | [M+H]⁺ | 120.0368 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to analyze the purity of the compound and to study its fragmentation patterns, which can aid in structural confirmation. The analysis of polar triazole derivatives can be challenging due to their poor fragmentation efficiency. sciex.comeurl-pesticides.eu

In a typical LC-MS/MS experiment, the parent ion (e.g., the protonated molecule at m/z 120.0) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. For this compound, potential fragmentation pathways could include the loss of the difluoromethyl group or cleavage of the triazole ring. Common fragmentation patterns for 1,2,4-triazole derivatives involve the loss of neutral molecules like N₂. researchgate.net A detailed study would be required to establish the specific fragmentation pathways and optimize analytical methods for its detection in various matrices. nih.govepa.gov

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluconazole (B54011) |

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. While a specific, publicly available spectrum for this compound is not detailed in the reviewed literature, the expected spectral features can be reliably predicted based on the analysis of the parent 1,2,4-triazole and related fluorinated organic compounds.

The IR spectrum of this compound would be dominated by vibrations from two main parts of the molecule: the 1,2,4-triazole ring and the difluoromethyl (-CHF₂) substituent.

Characteristic Vibrations of the 1,2,4-Triazole Ring: The vibrational spectrum of the 1,2,4-triazole ring is well-characterized. For the parent 1H-1,2,4-triazole, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.netnih.gov The ring itself exhibits a series of characteristic stretching and bending vibrations. Key absorptions include C=N and N=N stretching vibrations, which are often observed in the 1600-1450 cm⁻¹ region. researchgate.netrdd.edu.iq C-N stretching vibrations within the ring also produce distinct bands. researchgate.net

Vibrations of the Difluoromethyl Group: The difluoromethyl group introduces several strong and characteristic absorption bands. The C-H stretching vibration of the CHF₂ group is expected in the 2900-3000 cm⁻¹ region. More significantly, the carbon-fluorine (C-F) bonds give rise to very strong and intense absorption bands due to the large change in dipole moment during vibration. The C-F stretching vibrations for difluoroalkanes typically appear in the region of 1150-1050 cm⁻¹. The presence of two fluorine atoms would likely result in strong, distinct asymmetric and symmetric stretching bands. Additionally, C-H bending and scissoring vibrations associated with the CHF₂ group would be expected at lower frequencies.

The table below summarizes the expected key IR absorption bands and their assignments for this compound.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3150 - 3050 | Medium | Aromatic C-H Stretch (Triazole Ring) |

| 3000 - 2900 | Medium | C-H Stretch (-CHF₂) |

| 1600 - 1500 | Medium-Strong | C=N Stretch (Triazole Ring) |

| 1500 - 1450 | Medium-Strong | N=N Stretch (Triazole Ring) |

| 1150 - 1050 | Very Strong | C-F Stretch (-CHF₂) |

| ~1045 | Medium | C-N-C (Endocyclic) |

| Lower Frequencies | Variable | C-H Bending, Ring Deformations |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related derivatives offers significant insight into the expected solid-state conformation.

A relevant example is the crystallographic characterization of 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole , an important intermediate in the synthesis of azole antifungal drugs. researchgate.net The study of this molecule reveals key structural features that are likely to be shared with other 1-substituted-1H-1,2,4-triazoles.

The crystal structure analysis of this derivative showed that it crystallizes in the triclinic space group P-1. researchgate.net The molecule adopts a stepped conformation where the triazole and phenyl rings are nearly parallel. researchgate.net The packing in the crystal lattice is dominated by weak intermolecular interactions, including C–H···N and C–H···F hydrogen bonds, which are expected to be crucial in the crystal structure of this compound as well, given the presence of the triazole ring and C-F bonds. researchgate.net

The detailed crystallographic data for this derivative provides a valuable model for understanding the solid-state properties of this class of compounds.

Table 2: Crystallographic Data for 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₉F₂N₃O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3225 (15) |

| b (Å) | 7.5833 (15) |

| c (Å) | 9.856 (2) |

| α (°) | 91.908 (12) |

| β (°) | 100.824 (11) |

| γ (°) | 103.800 (11) |

| Volume (ų) | 520.28 (18) |

| Z (molecules/unit cell) | 2 |

Computational Chemistry Approaches for 1 Difluoromethyl 1h 1,2,4 Triazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the electronic characteristics of 1-(Difluoromethyl)-1H-1,2,4-triazole. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy levels within the molecule.

The 1,2,4-triazole (B32235) ring is an aromatic heterocyclic system with three nitrogen atoms, which influences its electronic properties. rad-proceedings.org The addition of a difluoromethyl (-CHF₂) group at the N1 position significantly alters the electronic landscape. The -CHF₂ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density on the triazole ring, impacting its reactivity.

Computational studies on related triazole systems have shown that substituents dramatically influence their electronic nature. For instance, studies on other substituted triazoles indicate that electron-withdrawing groups affect the molecule's ability to stabilize radicals or cations. nih.govresearchgate.net For this compound, quantum calculations can predict key parameters such as atomic charges, bond lengths, and bond angles. researchgate.net These calculations would likely show a significant positive partial charge on the carbon of the difluoromethyl group and a redistribution of charge across the triazole ring, making certain positions more susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Characteristic for this compound | Rationale |

|---|---|---|

| Electron Density on Triazole Ring | Decreased | Strong inductive electron withdrawal by the -CHF₂ group. |

| Dipole Moment | Significant | High electronegativity difference between C, H, F, and N atoms. |

| Reactivity towards Electrophiles | Reduced | Lower electron density on the aromatic ring makes it less nucleophilic. |

| Reactivity towards Nucleophiles | Enhanced at specific sites | The electron-deficient nature of the ring can activate it for nucleophilic substitution. |

Density Functional Theory (DFT) Studies on Reaction Energetics, Transition States, and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. mdpi.com It offers a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms involving molecules like this compound. researchgate.net

DFT calculations can be employed to map the entire energy profile of a chemical reaction, including the energies of reactants, products, intermediates, and transition states. zsmu.edu.ua This allows for the determination of activation energies, which are crucial for predicting reaction rates. For example, in the synthesis of substituted triazoles, DFT can elucidate the mechanism of heterocyclization, identifying the most energy-intensive steps. zsmu.edu.ua

Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. irjweb.com In this compound, the MEP would likely show negative potential (red) around the nitrogen atoms of the triazole ring (nucleophilic sites) and positive potential (blue) around the hydrogen atoms and the difluoromethyl group (electrophilic sites). irjweb.com

Table 2: Representative DFT-Calculated Parameters for Substituted Triazoles

| Parameter | Description | Typical Predicted Value/Trend |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered by electron-withdrawing groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by electron-withdrawing groups. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Influences chemical reactivity and stability. zsmu.edu.ua |

| Activation Energy (Ea) | Energy barrier for a chemical reaction | Can be calculated for synthetic or degradation pathways. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms. nih.gov This technique is invaluable for studying the conformational flexibility and intermolecular interactions of this compound.

MD simulations can explore the rotational freedom around the C-N bond connecting the difluoromethyl group to the triazole ring, identifying the most stable conformations (rotamers) and the energy barriers between them. This is crucial as the molecule's conformation can significantly influence its biological activity and physical properties. semanticscholar.org

Furthermore, MD simulations are used to study how this compound interacts with its environment, such as solvent molecules or a biological target like an enzyme. pensoft.netajchem-a.com These simulations can reveal the nature and strength of non-covalent interactions, including:

Hydrogen Bonds: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. pensoft.net

Dipole-Dipole Interactions: The polar nature of the molecule facilitates these interactions. pensoft.net

Fluorine-Mediated Interactions: The fluorine atoms of the difluoromethyl group can participate in specific interactions, such as C-H···F or C-F···π interactions, which are important in crystal packing and ligand binding. rsc.org

By simulating the molecule in a solvated environment (e.g., water), MD can provide information on solvation energies and the structure of the solvent shell around the molecule. researchgate.net In the context of drug design, MD simulations can assess the stability of a ligand-protein complex, providing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify stability and flexibility within the binding site. nih.govpensoft.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for structure elucidation and verification. nih.gov For this compound, predicting ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is particularly relevant.

DFT-based methods are commonly used to calculate NMR parameters. worktribe.com The Gauge-Including Atomic Orbital (GIAO) method is a popular approach that provides reliable predictions of chemical shifts. worktribe.com The process typically involves optimizing the molecule's geometry and then performing the NMR calculation at a suitable level of theory and basis set (e.g., ωB97XD/aug-cc-pvdz). rsc.org The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H or CFCl₃ for ¹⁹F.

The accuracy of these predictions can be high, with mean absolute errors for ¹H shifts often below 0.20 ppm. nih.gov For ¹⁹F NMR, DFT methods have also shown good performance, with root mean square errors around 3-4 ppm being achievable. worktribe.comrsc.org These computational predictions are powerful tools for assigning experimental spectra, distinguishing between isomers, and understanding how the electronic environment influences the chemical shift of each nucleus. uni-muenchen.de

Table 3: Example of Computational NMR Prediction Approach

| Step | Description | Details |

|---|---|---|

| 1. Geometry Optimization | Find the lowest energy structure of the molecule. | Performed using a DFT functional (e.g., B3LYP, ωB97XD). |

| 2. NMR Calculation | Calculate the isotropic magnetic shielding tensor for each nucleus. | Typically uses the GIAO method with an appropriate basis set. |

| 3. Reference Calculation | Perform the same calculation for a reference standard (e.g., TMS). | - |

| 4. Chemical Shift Prediction | Calculate the chemical shift relative to the standard. | δpred = σref - σcalc |

| 5. Scaling (Optional) | Apply a linear scaling factor to correct for systematic errors. | Improves accuracy by comparing a set of calculated vs. experimental data. |

Thermodynamic and Reactivity Descriptor Analysis

Computational methods can be used to calculate various thermodynamic properties and reactivity descriptors that characterize the stability and chemical behavior of this compound. These descriptors are often derived from the energies obtained through DFT calculations. nih.govresearchgate.net

Thermodynamic properties such as the standard enthalpy of formation (ΔHf°) can be estimated using high-accuracy composite methods like G3(MP2). researchgate.net These values are crucial for understanding the energetic stability of the molecule. Other thermodynamic parameters, like Gibbs free energy (ΔG) and entropy (ΔS), can be calculated for reactions to predict their spontaneity. univ-ovidius.ro

Global reactivity descriptors, based on conceptual DFT, provide a quantitative measure of a molecule's reactivity. dnu.dp.ua Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors help in rationalizing and predicting the molecule's behavior in chemical reactions, for instance, its propensity to act as an electrophile or a nucleophile. researchgate.net

Table 4: Key Thermodynamic and Reactivity Descriptors

| Descriptor | Formula | Interpretation for Reactivity |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Higher χ indicates a better electron acceptor. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Higher η indicates lower reactivity and higher stability. |

| Electrophilicity Index (ω) | ω = χ²/2η | Higher ω indicates a stronger electrophile. |

| Enthalpy of Formation (ΔHf°) | - | Indicates the energetic stability of the compound relative to its constituent elements. |

Chemical Transformations and Synthetic Applications of 1 Difluoromethyl 1h 1,2,4 Triazole Derivatives

Functionalization of the Triazole Ring System and Difluoromethyl Moiety

The reactivity of the 1-(difluoromethyl)-1H-1,2,4-triazole system allows for a variety of chemical modifications. The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the triazole ring, making it susceptible to certain transformations. Functionalization can occur at the carbon atoms of the triazole ring or, in some cases, involve the difluoromethyl group itself.

Nucleophilic Substitution Reactions on Halogenated 1,2,4-Triazole (B32235) Derivatives

Halogenated 1,2,4-triazoles are versatile precursors for the synthesis of a wide range of functionalized derivatives through nucleophilic substitution reactions. The presence of a halogen atom on the triazole ring provides a reactive site for the introduction of various functional groups. In the context of this compound, halogenation would likely occur at the C3 and/or C5 positions.

The reactivity of halogens on the 1,2,4-triazole ring towards nucleophiles is well-established, particularly in the synthesis of nucleoside analogues. researchgate.netresearchgate.net Studies on 3,5-dibromo-1H-1,2,4-triazole have shown that the halogen at the C5 position is generally more reactive towards nucleophilic substitution than the one at the C3 position. researchgate.net This differential reactivity allows for regioselective functionalization. A variety of nucleophiles, including methoxide, hydrazine (B178648), benzylamine, and thiophenolate, have been successfully employed in these substitution reactions. researchgate.net

While specific studies on halogenated this compound were not prevalent in the reviewed literature, the general principles of nucleophilic aromatic substitution on the 1,2,4-triazole ring are expected to apply. The electron-withdrawing difluoromethyl group at the N1 position would further activate the halogenated positions towards nucleophilic attack.

Table 1: Representative Nucleophilic Substitution Reactions on Halogenated 1,2,4-Triazole Derivatives

| Halogenated Triazole Derivative | Nucleophile | Product | Reference |

| 3,5-Dibromo-1-(glycosyl)-1H-1,2,4-triazole | Sodium Methoxide | 3-Bromo-5-methoxy-1-(glycosyl)-1H-1,2,4-triazole | researchgate.net |

| 3,5-Dibromo-1-(glycosyl)-1H-1,2,4-triazole | Hydrazine | 3-Bromo-5-hydrazinyl-1-(glycosyl)-1H-1,2,4-triazole | researchgate.net |

| 3,5-Dibromo-1-(glycosyl)-1H-1,2,4-triazole | Benzylamine | 3-Bromo-5-(benzylamino)-1-(glycosyl)-1H-1,2,4-triazole | researchgate.net |

| 1-Glucosyl-5-nitro-1,2,4-triazole | Aziridine | 1-Glucosyl-5-(aziridin-1-yl)-1,2,4-triazole | researchgate.net |

This table presents examples of nucleophilic substitution on halogenated 1,2,4-triazole nucleosides to illustrate the potential reactivity of halogenated this compound.

Carbon-Heteroatom and Carbon-Carbon Bond Forming Reactions

The formation of carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds is fundamental to the synthesis of complex organic molecules. nih.govresearchgate.net For this compound derivatives, these reactions are key to introducing diverse substituents that can modulate their biological activity and material properties.

Carbon-heteroatom bond formation, particularly C-N and C-S bond formation, can be achieved through various methods. For instance, the reaction of halogenated 1,2,4-triazoles with amines or thiols under basic conditions is a common approach. Additionally, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the formation of C-N bonds. The synthesis of 1,2,4-triazole-3-thiones from the corresponding triazoles often involves reaction with a sulfur source, which can then be further functionalized at the sulfur atom. nih.govnih.gov

Carbon-carbon bond formation on the 1,2,4-triazole ring can be accomplished through cross-coupling reactions, which will be discussed in more detail in section 6.2. These reactions typically involve the coupling of a halogenated or otherwise activated triazole derivative with an organometallic reagent. researchgate.net

Late-Stage Functionalization Strategies for Structural Diversification

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late step in the synthetic sequence. researchgate.net This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. While the direct late-stage introduction of a difluoromethyl group onto various scaffolds is a well-researched area, rsc.org the LSF of molecules already containing the this compound moiety is also of significant interest.

Strategies for the LSF of heteroaromatic compounds often involve C-H activation and functionalization. For a this compound derivative, the C-H bonds at the C3 and C5 positions of the triazole ring would be the primary targets for functionalization. Metal-catalyzed C-H activation, directed by a suitable functional group on a substituent, or non-directed C-H functionalization under radical or oxidative conditions, could be employed to introduce new substituents. These methods provide a powerful tool for the structural diversification of bioactive molecules containing the this compound core.

Coupling Reactions for the Construction of Complex Molecular Architectures

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of complex molecular architectures. For derivatives of this compound, these reactions are instrumental in creating intricate structures with potential applications in various fields.

Cross-Coupling Methodologies (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely used for the formation of C-C bonds. researchgate.net

The Suzuki-Miyaura coupling involves the reaction of a halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. Halogenated derivatives of this compound, such as the 3-bromo or 5-bromo derivatives, would be suitable substrates for Suzuki coupling. This would allow for the introduction of various aryl and heteroaryl substituents at these positions. Studies on other substituted 1,2,4-triazoles have demonstrated the feasibility of this approach. mdpi.comnih.govresearchgate.net

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov A halogenated this compound could be coupled with various alkenes to introduce vinyl substituents on the triazole ring. The intramolecular version of the Heck reaction can also be a powerful tool for the synthesis of fused ring systems containing the this compound moiety. wikipedia.org

Table 2: Representative Cross-Coupling Reactions on Halogenated 1,2,4-Triazole Derivatives

| Halogenated Triazole Derivative | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Reference |

| 3,5-Dibromo-1-(glycosyl)-1H-1,2,4-triazole | Phenylboronic acid | Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 3-Bromo-5-phenyl-1-(glycosyl)-1H-1,2,4-triazole | researchgate.net |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acid | Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Alkyl-3,5-bis(aryl)-4H-1,2,4-triazole | mdpi.com |

| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic acid | Suzuki | XPhosPdG2/XPhos, K₂CO₃ | 3-Aryl-pyrazolo[1,5-a]pyrimidin-5(4H)-one | nih.gov |

| Aryl halide | 3,3,3-Trifluoropropene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-substituted trifluoropropene | mdpi.com |

This table provides examples of cross-coupling reactions on related heterocyclic systems to illustrate the potential of these methods for functionalizing this compound derivatives.

C(sp²)-H Functionalization on Triazole Rings

Direct C(sp²)-H functionalization has emerged as a highly atom-economical and efficient method for the modification of heteroaromatic rings. rsc.orgrsc.org This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate. For the this compound ring, the C-H bonds at the C3 and C5 positions are potential sites for direct functionalization.

Various transition metal-catalyzed C-H activation methodologies have been developed for the arylation, alkenylation, and alkylation of heterocycles. These reactions often proceed via a concerted metalation-deprotonation pathway or through electrophilic activation. The electron-deficient nature of the 1,2,4-triazole ring, further enhanced by the 1-(difluoromethyl) substituent, would favor certain types of C-H functionalization reactions, such as those involving nucleophilic coupling partners. While specific examples for this compound are not extensively documented in the reviewed literature, the general principles of C-H functionalization on azoles provide a strong indication of the potential of this strategy for the derivatization of this important scaffold.

Reductive Transformations (e.g., Hydrodefluorination)

Reductive transformations of the difluoromethyl group in this compound derivatives, particularly hydrodefluorination, represent a potential pathway to modulate the electronic properties of the triazole ring. While specific literature detailing the hydrodefluorination of this compound is not extensively available, analogous transformations in other fluorinated heterocyclic systems provide insights into the potential methodologies.

Generally, the carbon-fluorine bond is exceptionally strong, making its cleavage a significant chemical challenge. However, various strategies have been developed for the reductive defluorination of trifluoromethyl and difluoromethyl groups attached to aromatic and heterocyclic systems. These methods often involve radical intermediates or transition-metal catalysis.

Potential Reductive Methods:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond functionalization. In principle, a photoredox catalyst, upon excitation, could induce a single-electron transfer to the this compound derivative, generating a radical anion. Subsequent fragmentation could lead to the cleavage of a C-F bond, and the resulting radical could be quenched by a hydrogen atom donor to afford the monofluoro- or fully reduced methyl-triazole derivative.

Electrochemical Reduction: Electrochemical methods offer precise control over the reduction potential and can be employed to cleave C-F bonds. Cathodic reduction of this compound in a suitable electrolyte could facilitate the stepwise removal of fluorine atoms.

Metal Hydride Reagents: While challenging, certain metal hydride reagents, potentially in combination with a catalyst, might effect the hydrodefluorination of the difluoromethyl group. The choice of hydride and reaction conditions would be critical to achieve selectivity and avoid over-reduction.

Further research is required to explore and optimize these reductive transformations specifically for this compound and its derivatives, which would open new avenues for fine-tuning the properties of these important compounds.

Integration into Hybrid Chemical Systems and Constrained Scaffolds

The this compound unit has been successfully incorporated into hybrid chemical systems and used to create constrained molecular scaffolds, particularly in the field of peptidomimetics. The unique stereoelectronic properties of the N-difluoromethyl triazole moiety can enforce specific conformations in peptide chains.

An important application involves the use of N-difluoromethyl triazolo-β-aza-ε-amino acids as building blocks in peptide synthesis. These units can induce constrained conformations due to intramolecular hydrogen bonding interactions, such as C-H···F and N-H···F. researchgate.net This conformational restriction is valuable in the design of peptidomimetics with enhanced biological activity and stability.

Synthesis of Pseudotetrapeptides:

A notable example is the synthesis of pseudotetrapeptides where the N-difluoromethyl triazole scaffold is central. These structures can be efficiently prepared via a "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition between azidodifluoroacetamides and alkynes, both of which can be linked to amino acid residues. researchgate.net This methodology allows for the direct and high-yielding construction of complex peptide mimics. The resulting N-difluoromethyltriazole scaffold can promote extended structures, mimicking β-strands in peptides. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product | Key Feature |

| Azidodifluoroacetamides (linked to an amino acid) | Alkynes (linked to an amino acid) | Click Chemistry (1,3-dipolar cycloaddition) | Pseudotetrapeptides with a central N-difluoromethyl triazole core | Constrained conformation due to intramolecular C-H···F and N-H···F interactions |

The incorporation of the this compound moiety provides a powerful strategy for designing structurally well-defined and biologically active molecules.

Role as Versatile Building Blocks in Heterocyclic Synthesis

While direct examples of this compound being used as a building block for more complex fused heterocyclic systems are not extensively documented, the general reactivity of the 1,2,4-triazole ring system suggests its potential in such synthetic endeavors. The triazole ring can participate in various cycloaddition and condensation reactions, and the difluoromethyl group can influence the regioselectivity and reactivity of these transformations.

The 1,2,4-triazole nucleus is a common feature in a wide array of pharmaceuticals and agrochemicals, and the synthesis of fused 1,2,4-triazole heterocycles is an active area of research. rsc.orgccspublishing.org.cnnih.gov Methodologies for constructing such systems often involve the reaction of a functionalized 1,2,4-triazole with a suitable partner containing complementary reactive groups.

Potential Synthetic Strategies:

Synthesis of Fused Triazoles: Derivatives of this compound bearing functional groups such as amino, thiol, or hydrazino moieties could serve as precursors for the synthesis of fused heterocyclic systems like triazolo[3,4-b] researchgate.netccspublishing.org.cnnih.govthiadiazoles, triazolo[4,3-a]pyridines, and others. rsc.org

Hybrid Molecule Synthesis: The this compound core can be linked to other heterocyclic or carbocyclic systems to create novel hybrid molecules with potentially synergistic biological activities. rsc.orgacs.org For instance, it could be incorporated into structures containing oxadiazole, thiadiazole, or pyridine (B92270) rings. researchgate.netrsc.org

| Starting Material | Reaction Type | Potential Fused/Hybrid System |

| Functionalized this compound (e.g., with amino or thiol groups) | Cyclocondensation | Fused heterocycles (e.g., triazolothiadiazoles, triazolopyridines) |

| This compound | Coupling Reactions | Hybrid molecules containing other heterocyclic rings (e.g., pyridine, oxadiazole) |

The development of synthetic routes utilizing this compound as a building block would significantly expand the chemical space accessible for the discovery of new bioactive compounds and functional materials.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-(Difluoromethyl)-1H-1,2,4-triazole and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. Traditional synthetic routes often rely on harsh reagents and generate significant waste. rsc.org Consequently, a major research thrust will be the development of more environmentally benign and efficient synthetic protocols.

Key areas of focus will likely include:

Catalytic Approaches: The exploration of novel catalysts, including metal-free options, to facilitate the construction of the difluoromethylated triazole ring with high atom economy. frontiersin.org This could involve the development of reactions that proceed under milder conditions, reducing energy consumption.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and process control for the synthesis of fluorinated heterocycles.

Alternative Solvents and Energy Sources: Research into the use of greener solvents, such as water or bio-based solvents, and alternative energy sources like microwave or ultrasound irradiation, is anticipated to accelerate the development of sustainable synthetic methods. nih.gov

An efficient and environmentally benign method for the synthesis of structurally diverse 4-aryl-3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones has already been reported, utilizing the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. nih.gov This approach highlights the potential for developing simpler and more sustainable routes to related difluoromethylated triazoles. nih.gov

Table 1: Emerging Sustainable Synthetic Methodologies for Fluorinated 1,2,4-Triazoles

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Metal-Free Multi-Component Reactions | Utilizes readily available starting materials in a one-pot synthesis without the need for metal catalysts. frontiersin.org | High efficiency, broad substrate scope, scalability, and reduced metal contamination. frontiersin.org |

| Ultrasound/Microwave-Assisted Synthesis | Employs alternative energy sources to accelerate reaction rates. nih.gov | Reduced reaction times, increased yields, and lower energy consumption. nih.gov |

| Catalysis in Green Solvents | Conducts reactions in environmentally friendly solvents like water or ionic liquids. | Reduced environmental impact and potential for catalyst recycling. |

| Continuous Flow Synthesis | Performs reactions in a continuous stream rather than in a batch reactor. | Enhanced safety, improved process control, and easier scalability. |

Advanced Mechanistic Understanding through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods and the prediction of novel chemical transformations. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate these mechanisms.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into reaction pathways, transition state geometries, and the electronic factors that control regioselectivity. acs.org This theoretical data, when coupled with meticulous experimental studies, such as kinetic analysis and isotopic labeling, can lead to a comprehensive understanding of the underlying chemical processes. acs.org

For instance, computational studies have been effectively used to understand and guide the regioselectivity of dipolar cycloadditions in the synthesis of functionalized triazoles. acs.org Similar integrated approaches can be applied to investigate the formation of the this compound ring system, potentially leading to the development of highly regioselective synthetic methods. mdpi.com

Exploration of New Chemical Transformations for Functionalization

The 1,2,4-triazole (B32235) ring is a versatile scaffold that can be functionalized at various positions to modulate its chemical and physical properties. A significant area of future research will be the exploration of novel chemical transformations to selectively introduce a wide range of functional groups onto the this compound core.

This includes:

C-H Functionalization: Direct C-H functionalization reactions offer a highly efficient and atom-economical way to introduce new substituents onto the triazole ring, avoiding the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Advanced cross-coupling methodologies, such as Suzuki and Sonogashira reactions, can be employed to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly conjugated systems. nih.gov

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be utilized to link the this compound moiety to other molecules with high efficiency and specificity. mdpi.comnih.gov

The development of practical methods for synthesizing functionalized 1,5-disubstituted 1,2,4-triazole derivatives has already demonstrated the feasibility of introducing carboxamide or carboxylate functionalities at the 5-position. organic-chemistry.org Adapting such methods for the functionalization of this compound will be a key objective.

Design and Synthesis of Derivatives for Fundamental Chemical Research

The unique combination of the difluoromethyl group and the 1,2,4-triazole ring makes this compound an attractive building block for the design and synthesis of novel derivatives for fundamental chemical research. The incorporation of fluorine can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity. frontiersin.orgfrontiersin.org

Future research in this area will likely focus on:

Bioisosteric Replacements: The difluoromethyl group can act as a bioisostere for other functional groups, and the synthesis of derivatives where it replaces, for example, a hydroxyl or thiol group, could lead to new insights into structure-activity relationships.

Peptidomimetics: The N-difluoromethyl-triazole scaffold has been shown to induce constrained conformations in peptides, making it a valuable tool for the design of β-strand mimics and other peptidomimetic structures. rsc.org

Chemical Probes: Derivatives of this compound could be developed as chemical probes to study biological processes or as ligands for coordination chemistry.

Table 2: Potential Derivatives of this compound and Their Research Applications

| Derivative Class | Potential Research Application |

|---|---|

| Sulfur- and Sulfone-Containing Derivatives | Exploration of structure-activity relationships in antifungal agents. nih.gov |

| N-Aryl and N-Alkyl Derivatives | Investigation of electronic and steric effects on chemical reactivity and physical properties. |

| Thioether Derivatives | Development of novel bioactive compounds and functional materials. |

| Fused-Ring Systems (e.g., Triazolo[3,4-b] nih.govacs.orgbenzoxazole) | Synthesis of novel heterocyclic scaffolds with unique properties. chemmethod.com |

| Conjugates with Other Heterocycles (e.g., Pyrazole, Imidazole) | Design of hybrid molecules with enhanced biological activity or material properties. chemmethod.com |

Applications in Materials Science and Related Chemical Fields

The highly electron-deficient nature of the 1,2,4-triazole system endows it with excellent electron-transport and hole-blocking properties. researchgate.net This makes 1,2,4-triazole derivatives promising candidates for a wide range of applications in materials science, particularly in the field of organic electronics. researchgate.net The introduction of a difluoromethyl group is expected to further modulate these electronic properties, opening up new avenues for research.

Potential applications include: